Glycerol

Description

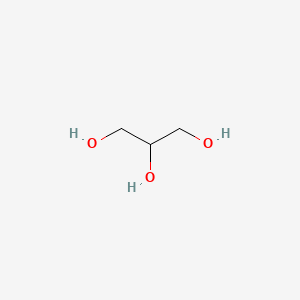

Structure

3D Structure

Properties

IUPAC Name |

propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3, Array | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | glycerol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glycerol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25618-55-7, 26403-55-4 | |

| Record name | Polyglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25618-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020663 | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.] | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes) | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature]. | |

CAS No. |

56-81-5 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycerin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDC6A3C0OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MA7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Central Role of Glycerol in Cellular Metabolism and Energy Homeostasis: A Technical Guide

Abstract

Glycerol, a seemingly simple three-carbon alcohol, occupies a critical nexus in cellular metabolism, intricately linking carbohydrate and lipid metabolic pathways. Far from being a mere byproduct of lipolysis, this compound is a dynamic metabolite essential for maintaining energy homeostasis, responding to metabolic stress, and contributing to the biosynthesis of crucial cellular components. This in-depth technical guide provides a comprehensive exploration of the multifaceted roles of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of this compound transport, its enzymatic conversions, and its integration into core metabolic networks, supported by detailed experimental protocols and visual pathway representations.

Introduction: Beyond a Simple Backbone

Historically viewed as the inert backbone of triglycerides and phospholipids, our understanding of this compound's metabolic significance has evolved dramatically.[1] It is now recognized as a key player in a multitude of cellular processes, including energy production, lipid synthesis, and cellular redox balance.[1] this compound's journey within the cell begins with its transport across the plasma membrane and culminates in its entry into central metabolic pathways, where its fate is determined by the cell's energetic and biosynthetic needs. This guide will illuminate the intricate regulatory networks that govern this compound metabolism and its profound impact on cellular and organismal physiology.

Cellular Uptake: The Role of Aquaglyceroporins

The efficient transport of this compound across the cell membrane is a crucial first step in its metabolism. This process is primarily facilitated by a subclass of aquaporin (AQP) water channels known as aquaglyceroporins.[2][3][4][5][6] These channel proteins allow the passage of water and small solutes like this compound.[2][3][4][5][6]

Key aquaglyceroporins involved in this compound transport include:

-

AQP3: Found in the skin, it plays a vital role in skin hydration by transporting this compound.[2][4][5]

-

AQP7: Predominantly expressed in adipose tissue, AQP7 facilitates the release of this compound from fat cells (adipocytes) during lipolysis.[2][7][8] Its deficiency can lead to the accumulation of fat in adipocytes.[2][7]

-

AQP9: Located in the liver, AQP9 is responsible for the uptake of this compound from the bloodstream, particularly during periods of fasting, to be used for gluconeogenesis.[7][8][9]

The coordinated regulation of these channels ensures a balanced flow of this compound between tissues, particularly between adipose tissue and the liver, to meet the body's energy demands.[8]

The Gateway to Metabolism: this compound Kinase

Once inside the cell, free this compound must be phosphorylated to enter metabolic pathways. This critical activation step is catalyzed by the enzyme This compound kinase (GK) , which transfers a phosphate group from ATP to this compound, forming this compound-3-phosphate (G3P).[1][10][11][12][13][14][15]

ATP + this compound ⇌ ADP + sn-Glycerol 3-phosphate [13]

This compound kinase is highly expressed in the liver and kidneys, where the majority of this compound utilization for gluconeogenesis occurs.[10][12] Adipocytes, on the other hand, have very low levels of this compound kinase, preventing them from readily re-using the this compound produced during the breakdown of triglycerides.[7][13] This this compound is instead released into the bloodstream and transported to the liver.[13] The activity of this compound kinase is tightly regulated by hormones such as insulin and glucagon, ensuring that this compound metabolism is aligned with the body's overall metabolic state.[12]

This compound's Dichotomous Fate: Glycolysis and Gluconeogenesis

This compound-3-phosphate stands at a metabolic crossroads, capable of entering either the glycolytic pathway for energy production or the gluconeogenic pathway for glucose synthesis. The direction of this metabolic flux is largely determined by the cell's energy status and hormonal signals.

The conversion of G3P to a central glycolytic intermediate is carried out by This compound-3-phosphate dehydrogenase (GPDH) . There are two isoforms of this enzyme:

-

Cytosolic GPDH (GPD1): This enzyme uses NAD+ as a cofactor to oxidize G3P to dihydroxyacetone phosphate (DHAP), producing NADH in the process.[7][16] DHAP can then be isomerized to glyceraldehyde-3-phosphate and continue through glycolysis to generate ATP.

-

Mitochondrial GPDH (GPD2): Located on the inner mitochondrial membrane, this enzyme oxidizes G3P to DHAP, transferring electrons directly to the electron transport chain.[16]

This "this compound-3-phosphate shuttle" is a crucial mechanism for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for ATP production.[10]

In the liver, particularly during fasting, this compound is a primary substrate for gluconeogenesis , the synthesis of glucose from non-carbohydrate precursors.[1][17] In this pathway, G3P is converted to DHAP, which then enters the gluconeogenic pathway to be converted into glucose.[17] This process is vital for maintaining blood glucose levels during periods of starvation.[17]

Caption: Core pathways of this compound metabolism.

The Triglyceride-Glycerol Cycle: A Dynamic Equilibrium

This compound is the backbone for the synthesis of triglycerides, the primary form of energy storage in the body.[17][18][19] The process of triglyceride synthesis, or lipogenesis , involves the sequential esterification of three fatty acids to a this compound-3-phosphate molecule.[17][20] This occurs primarily in the liver and adipose tissue.[18][21]

Conversely, lipolysis is the breakdown of triglycerides into this compound and free fatty acids. This process is particularly active in adipose tissue during times of energy demand, releasing these components into the bloodstream for use by other tissues.[17]

The continuous cycle of triglyceride synthesis and breakdown is known as the triglyceride-glycerol cycle or the glycerolipid/free fatty acid (GL/FFA) cycle.[22] This seemingly "futile" cycle, which consumes ATP, plays a crucial role in regulating energy homeostasis and generating signaling molecules.[23]

A related and important pathway is glyceroneogenesis , which is the de novo synthesis of this compound-3-phosphate from precursors other than glucose, such as pyruvate, lactate, or alanine.[24] This pathway is particularly active in adipose tissue and the liver, especially when glucose levels are low.[24] Glyceroneogenesis allows for the re-esterification of free fatty acids back into triglycerides, thereby controlling the release of fatty acids from adipose tissue.[24]

Caption: The Triglyceride-Glycerol Cycle.

Beyond Energy: this compound's Role in Cellular Stress and Signaling

Recent research has unveiled additional, nuanced roles for this compound in cellular function. It is now understood that this compound can act as a chemical chaperone, helping to stabilize proteins and prevent their aggregation under stressful conditions.[10][25] Studies have shown that this compound can enhance the cell's resistance to heat and oxidative stress.[25]

Furthermore, this compound metabolism is emerging as a player in cellular signaling. The levels of this compound and its derivatives can influence various signaling pathways, impacting processes like insulin secretion and appetite control.[23] The interplay between this compound metabolism and key metabolic regulators like PPARs (peroxisome proliferator-activated receptors) highlights its importance in the broader context of metabolic control.[26] For instance, PPARα has been shown to govern this compound metabolism in the liver.[26]

Experimental Protocols for Studying this compound Metabolism

To provide practical guidance for researchers in this field, we outline key experimental methodologies for investigating this compound metabolism.

Quantification of this compound Concentration

Accurate measurement of this compound levels in biological samples is fundamental.

Table 1: Comparison of this compound Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| Enzymatic Assays | Coupled enzyme reactions leading to a colorimetric or fluorometric readout.[27][28] | High specificity, relatively simple, suitable for high-throughput screening. | Potential for interference from other substances in the sample. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and detection of derivatized this compound.[29] | High sensitivity and specificity, can be used for stable isotope tracer studies.[29] | Requires sample derivatization, more complex instrumentation.[30] |

| High-Performance Liquid Chromatography (HPLC) | Separation of this compound followed by detection (e.g., UV after derivatization). | Good for samples with high concentrations, can be automated. | Often requires derivatization for sensitive detection.[31] |

Protocol: Enzymatic Colorimetric Assay for this compound

This protocol is based on the coupled enzymatic reaction where this compound is phosphorylated, then oxidized to produce hydrogen peroxide, which in turn reacts with a probe to generate a colored product.[27]

-

Sample Preparation:

-

Serum/Plasma: Deproteinize samples using a 10 kDa spin filter.

-

Tissue Homogenates: Homogenize tissue in assay buffer and centrifuge to remove insoluble material.

-

Cell Lysates: Lyse cells in assay buffer and centrifuge.

-

-

Standard Curve Preparation:

-

Prepare a series of this compound standards (e.g., 0 to 1 mM) in the assay buffer.

-

-

Reaction Setup:

-

Add 50 µL of each standard and sample to separate wells of a 96-well plate.

-

Prepare a reaction mix containing this compound kinase, this compound-3-phosphate oxidase, peroxidase, and a colorimetric probe in assay buffer.

-

Add 50 µL of the reaction mix to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Calculation:

-

Subtract the blank reading from all measurements.

-

Plot the standard curve and determine the this compound concentration in the samples from the curve.

-

Isotopic Tracing of this compound's Metabolic Fate

Stable isotope-labeled this compound (e.g., ¹³C-glycerol) can be used to trace its conversion into other metabolites.

Workflow: ¹³C-Glycerol Tracing in Cultured Cells

-

Cell Culture: Grow cells to the desired confluency.

-

Labeling: Replace the normal culture medium with a medium containing ¹³C-glycerol. Incubate for a defined period.

-

Metabolite Extraction:

-

Quench metabolism rapidly by aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cell debris.

-

-

Analysis by LC-MS/MS or GC-MS:

-

Analyze the supernatant for ¹³C-labeled metabolites in pathways such as glycolysis, the TCA cycle, and lipogenesis.

-

-

Data Analysis:

-

Determine the fractional contribution of this compound to the carbon backbone of various downstream metabolites.

-

Caption: Isotopic tracing workflow for this compound.

Conclusion and Future Directions

This compound metabolism is a highly dynamic and regulated process that is central to cellular energy homeostasis. Its role extends far beyond simply being a structural component of lipids, encompassing key functions in energy production, glucose synthesis, and cellular stress responses. The intricate interplay between this compound transport, its enzymatic conversions, and its integration with other metabolic pathways underscores its importance in maintaining metabolic health.

Future research will likely focus on further elucidating the signaling roles of this compound and its metabolites, as well as the therapeutic potential of targeting this compound metabolic pathways in diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. A deeper understanding of the tissue-specific regulation of this compound metabolism will be crucial for developing targeted and effective therapeutic strategies.

References

- 1. Role of this compound in Modulating Cellular Metabolism [eureka.patsnap.com]

- 2. Physiological roles of this compound-transporting aquaporins: the aquaglyceroporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aquaporins in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Video: Aquaporins [jove.com]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. Metabolic impact of adipose and hepatic this compound channels aquaporin 7 and aquaporin 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound Kinase GK Overview Function and Research | AARMEDICA [aarmedica.com]

- 12. fiveable.me [fiveable.me]

- 13. This compound kinase - Wikipedia [en.wikipedia.org]

- 14. Expression and characterisation of human this compound kinase: the role of solubilising agents and molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Characterizations of this compound Kinase: unraveling phosphorylation-induced long-range activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound | Rupa Health [rupahealth.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Triglyceride - Wikipedia [en.wikipedia.org]

- 20. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 21. The Role of this compound and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life [mdpi.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Glycerolipid metabolism and signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Glyceroneogenesis - Wikipedia [en.wikipedia.org]

- 25. This compound stimulates innate chaperoning, proteasomal and stress-resistance functions: implications for geronto-manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. JCI - PPARα governs this compound metabolism [jci.org]

- 27. 3hbiomedical.com [3hbiomedical.com]

- 28. This compound determination | Cyberlipid [cyberlipid.gerli.com]

- 29. An improved GC-MS method in determining this compound in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Pathways of Glycerol Degradation in Microorganisms

This guide provides a comprehensive exploration of the diverse biochemical strategies employed by microorganisms to catabolize glycerol. As a surplus carbon source from biodiesel production, understanding and harnessing these metabolic pathways is of paramount importance for researchers, scientists, and drug development professionals in the fields of metabolic engineering, industrial biotechnology, and antimicrobial discovery. This document moves beyond a simple recitation of pathways, delving into the underlying biochemical logic, regulatory networks, and field-proven methodologies for their study.

Part 1: The Dichotomy of this compound Catabolism: Aerobic vs. Anaerobic Degradation

Microbial this compound metabolism is fundamentally bifurcated into two major routes, dictated primarily by the presence or absence of external electron acceptors. The reduced nature of this compound presents a unique metabolic challenge, particularly under anaerobic conditions, necessitating elegant solutions for maintaining redox balance.

Aerobic Degradation: An Oxidative Approach

In the presence of oxygen, microorganisms employ oxidative pathways to efficiently funnel this compound into central carbon metabolism. This process is characterized by the generation of ATP through oxidative phosphorylation. Two primary pathways are prevalent: the this compound-3-Phosphate (G3P) Pathway and the Dihydroxyacetone (DHA) Pathway.

This is the most common aerobic route, found in a wide range of bacteria and yeasts, including Escherichia coli, Pseudomonas species, and Saccharomyces cerevisiae.[1][2][3]

-

This compound Uptake: this compound transport across the cell membrane is typically mediated by a specific facilitator protein, GlpF, which promotes facilitated diffusion.[4]

-

Phosphorylation: Once inside the cytoplasm, this compound is phosphorylated by This compound kinase (GlpK) , an ATP-dependent enzyme, to yield sn-glycerol-3-phosphate (G3P). This step is crucial as it traps this compound within the cell and activates it for subsequent reactions.[2][4]

-

Dehydrogenation: G3P is then oxidized to dihydroxyacetone phosphate (DHAP) by This compound-3-phosphate dehydrogenase (GlpD) .[2][3] This membrane-bound enzyme channels electrons directly into the electron transport chain, typically via ubiquinone, contributing to the generation of a proton motive force for ATP synthesis.[4]

-

Entry into Glycolysis: DHAP is a central glycolytic intermediate and is readily isomerized to glyceraldehyde-3-phosphate by triosephosphate isomerase, thus entering the glycolytic pathway for energy generation and biomass synthesis.[3][5]

Diagram of the Aerobic this compound-3-Phosphate (G3P) Pathway

Caption: Aerobic G3P pathway for this compound degradation.

While less common than the G3P pathway for catabolism, the DHA pathway is significant in certain microorganisms, particularly some yeasts and bacteria like Gluconobacter oxydans.[6][7]

-

Oxidation: In this pathway, this compound is first oxidized in the cytoplasm to dihydroxyacetone (DHA) by a NAD(P)+-dependent This compound dehydrogenase (GldA) .[6][8]

-

Phosphorylation: DHA is subsequently phosphorylated to DHAP by an ATP- or phosphoenolpyruvate- (PEP) dependent DHA kinase (DhaK) .[6][8]

-

Entry into Glycolysis: As with the G3P pathway, DHAP then enters the central glycolytic pathway.

Anaerobic Degradation: A Redox Balancing Act

In the absence of external electron acceptors, the degradation of this compound poses a significant challenge for microorganisms: how to reoxidize the NADH generated during glycolysis. To overcome this, microbes have evolved specialized fermentative pathways that use intermediates of this compound metabolism as electron sinks.

This pathway is a hallmark of anaerobic this compound fermentation in bacteria such as Clostridium butyricum and Klebsiella pneumoniae.[5][9][10] It is a two-branch pathway, with one branch for redox balancing and the other for energy generation.

-

Oxidative Branch: A portion of the this compound is oxidized to generate ATP and reducing equivalents (NADH). This typically proceeds via the DHA pathway to pyruvate.[11][12]

-

Reductive Branch: The excess NADH is reoxidized by reducing another portion of the this compound to 1,3-propanediol.

Diagram of the Anaerobic 1,3-Propanediol (1,3-PDO) Pathway

Caption: Anaerobic 1,3-PDO pathway for this compound fermentation.

Various microorganisms produce a range of other fermentation products from this compound, including ethanol, formate, acetate, succinate, and 1,2-propanediol (1,2-PDO).[15][16] The specific product profile depends on the microorganism and the environmental conditions. For instance, Paenibacillus macerans ferments this compound to ethanol, formate, acetate, succinate, and 1,2-PDO.[15][16]

Part 2: Key Enzymes and Their Regulation

The efficiency and direction of this compound metabolism are tightly controlled by the activity and regulation of key enzymes.

| Enzyme | Pathway | Organism(s) | Function | Regulation |

| This compound Kinase (GlpK) | Aerobic G3P | E. coli, S. cerevisiae, Pseudomonas | Phosphorylates this compound to G3P. | Allosterically inhibited by fructose-1,6-bisphosphate (FBP) and the phosphocarrier protein IIAGlc in E. coli.[17] |

| G3P Dehydrogenase (GlpD) | Aerobic G3P | E. coli, S. cerevisiae, Pseudomonas | Oxidizes G3P to DHAP, linking to the electron transport chain. | Transcriptional regulation by GlpR, which is derepressed by G3P.[2] |

| This compound Dehydrogenase (GldA) | Aerobic DHA / Anaerobic | E. coli, K. pneumoniae | Oxidizes this compound to DHA. | Transcriptional regulation, induced by this compound.[18] |

| This compound Dehydratase | Anaerobic 1,3-PDO | Clostridium, Klebsiella | Dehydrates this compound to 3-HPA. | Requires coenzyme B12. Subject to substrate inhibition and inactivation.[19] |

| 1,3-Propanediol Dehydrogenase (DhaT) | Anaerobic 1,3-PDO | Clostridium, Klebsiella | Reduces 3-HPA to 1,3-PDO. | Transcriptional regulation as part of the dha regulon.[13] |

Part 3: Methodologies for Studying this compound Metabolism

A multi-faceted experimental approach is required to fully elucidate this compound metabolic pathways and their regulation.

Enzyme Activity Assays

Quantifying the activity of key enzymes is fundamental to understanding metabolic flux. Spectrophotometric assays are commonly employed.

This coupled-enzyme assay measures the rate of ADP production from the GlpK-catalyzed reaction. The ADP is used by pyruvate kinase to convert PEP to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[15]

Materials:

-

Assay buffer (e.g., 0.1 M Triethanolamine-HCl, pH 7.4)

-

ATP solution

-

Phosphoenolpyruvate (PEP) solution

-

NADH solution

-

Pyruvate kinase

-

Lactate dehydrogenase

-

This compound solution (substrate)

-

Cell-free extract or purified enzyme

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Add the cell-free extract or purified enzyme to the reaction mixture and mix.

-

Initiate the reaction by adding the this compound solution.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the in vivo fluxes through metabolic pathways.[20][21]

Workflow: ¹³C-MFA of this compound Metabolism

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Causality in Experimental Design:

-

Choice of ¹³C-labeled this compound: Using specifically labeled this compound (e.g., [1,3-¹³C]this compound or [U-¹³C]this compound) provides distinct labeling patterns in downstream metabolites, which are crucial for resolving fluxes through different pathways.[20]

-

Metabolic Steady State: It is essential to harvest cells during a phase of balanced growth to ensure that the measured labeling patterns reflect a steady-state flux distribution.

-

Analytical Technique: GC-MS is often used for analyzing the labeling patterns of proteinogenic amino acids, which provides a comprehensive view of central carbon metabolism.[22]

Part 4: Comparative Microbial this compound Metabolism and Biotechnological Applications

The diversity of this compound degradation pathways across different microorganisms offers a rich toolkit for biotechnological applications.

| Microorganism | Preferred Pathway(s) | Key Products | Biotechnological Significance |

| Escherichia coli | Aerobic: G3P; Anaerobic: Fermentative | Ethanol, succinate, formate | A versatile host for metabolic engineering to produce a wide range of chemicals from this compound.[13][23] |

| Pseudomonas putida | Aerobic: G3P | Biomass, polyhydroxyalkanoates (PHAs) | Robust metabolism makes it suitable for bioremediation and biopolymer production.[6] |

| Saccharomyces cerevisiae | Aerobic: G3P; Anaerobic: this compound synthesis | Ethanol (from sugars), this compound (as osmolyte) | While a poor natural this compound consumer, it can be engineered for efficient this compound utilization.[8][20] |

| Clostridium butyricum | Anaerobic: 1,3-PDO | 1,3-Propanediol, butyric acid | A natural producer of 1,3-PDO, a valuable monomer for polymers.[9][24] |

| Klebsiella pneumoniae | Anaerobic: 1,3-PDO | 1,3-Propanediol, 2,3-butanediol | Another efficient natural producer of 1,3-PDO.[5] |

Field-Proven Insight: While E. coli is a powerful and well-characterized host for metabolic engineering, its natural anaerobic this compound fermentation is often limited by redox imbalance. Engineering strategies often focus on introducing pathways for the production of more reduced compounds to regenerate NAD+. In contrast, organisms like Clostridium and Klebsiella have naturally evolved efficient redox-balanced pathways for this compound fermentation, making them attractive for the production of specific reduced chemicals like 1,3-propanediol.[4]

References

- 1. Spectrophotometric assay for sensitive detection of this compound dehydratase activity using aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. takara.co.kr [takara.co.kr]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. media.neliti.com [media.neliti.com]

- 6. Biochemistry, genetics and biotechnology of this compound utilization in Pseudomonas species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Klein M, et al. (2017) | SGD [frontend.qa.yeastgenome.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. This compound Kinase (GK) Acitivity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 15. Frontiers | Recent Progress in the Understanding and Engineering of Coenzyme B12-Dependent this compound Dehydratase [frontiersin.org]

- 16. 13C-metabolic flux analysis in this compound-assimilating strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 19. Quantitative analysis of the fermentative metabolism of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Potential and limitations of Klebsiella pneumoniae as a microbial cell factory utilizing this compound as the carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Fermentation of this compound by a newly discovered anaerobic bacterium: adding value to biodiesel production - PMC [pmc.ncbi.nlm.nih.gov]

glycerol as a carbon source for recombinant protein expression in E. coli

A-Z Guide to Glycerol-Powered Protein Production in E. coli

A Senior Application Scientist's In-depth Technical Guide on Leveraging this compound as a Superior Carbon Source for Recombinant Protein Expression.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing this compound as a primary carbon source in E. coli expression systems. Moving beyond standard protocols, we delve into the core biochemical principles, strategic advantages, and practical implementation steps that underpin the successful application of this compound for maximizing the yield and quality of recombinant proteins.

The Paradigm Shift: Why this compound Outperforms Glucose

For decades, glucose has been the default carbon source for E. coli cultivation. However, its rapid metabolism often leads to two significant bottlenecks in recombinant protein production: debilitating acetate accumulation and stringent catabolite repression. This compound, a three-carbon alcohol, offers a compelling solution to these challenges, establishing a more controlled and efficient cellular environment for high-fidelity protein synthesis.

The primary advantages of substituting glucose with this compound include:

-

Drastic Reduction in Acetate Formation: High concentrations of glucose force E. coli into overflow metabolism, converting excess pyruvate into acetate. Acetate is toxic, acidifying the culture medium and inhibiting both cell growth and protein expression. This compound's entry point and slower processing rate in the central carbon metabolism significantly curtail this toxic byproduct formation.[1][2]

-

Mitigation of Catabolite Repression: Glucose strongly represses the expression of genes responsible for metabolizing other sugars, including the lactose operon (lac) which is the foundation of many popular inducible expression systems (e.g., pET vectors).[3][4] this compound exerts a much weaker catabolite repression, allowing for more sensitive and tunable induction of the target protein with inducers like IPTG or lactose.[2][4][5][6]

-

Enhanced Protein Solubility and Folding: The slower, more measured growth rate supported by this compound is beneficial for the expression of complex or difficult-to-fold proteins.[1] This reduced metabolic burden allows the cellular machinery, including chaperones, more time to correctly fold nascent polypeptide chains, often leading to a higher yield of soluble, active protein and a reduction in inclusion body formation.

-

Higher Biomass Yields: this compound can lead to higher biomass yields per gram of substrate consumed, a key advantage in high-density cell culture and fed-batch fermentation processes.[3][7]

-

Cost-Effectiveness: As a major byproduct of biodiesel production, crude this compound is an abundant and inexpensive feedstock, making it an economically attractive alternative for large-scale industrial fermentations.[1][8][9]

The Biochemical Foundation: this compound Metabolism in E. coli

Understanding how E. coli utilizes this compound is fundamental to optimizing its use. The pathway is straightforward and energetically efficient, bypassing the upper, high-flux stages of glycolysis that are prone to metabolic overflow when glucose is the substrate.

The aerobic metabolism of this compound proceeds in two key steps:

-

Transport and Phosphorylation: this compound is transported across the inner membrane by the this compound facilitator protein (GlpF) and is subsequently phosphorylated by this compound kinase (GlpK) to yield this compound-3-phosphate (G3P). This step consumes one molecule of ATP.

-

Oxidation and Entry into Glycolysis: The resulting G3P is then oxidized by an aerobic G3P dehydrogenase (GlpD) to dihydroxyacetone phosphate (DHAP), a key intermediate in the glycolytic pathway. This reaction transfers electrons to the respiratory chain.

This metabolic route is less prone to creating a bottleneck at the pyruvate node, which is the primary cause of acetate accumulation during growth on glucose.

Caption: Aerobic this compound metabolic pathway in E. coli.

Practical Implementation: Protocols and Strategic Considerations

Transitioning from glucose- to this compound-based media requires adjustments to media formulation, cultivation strategy, and induction protocols.

Media Formulation: M9 Minimal Medium with this compound

A defined minimal medium is ideal for reproducible, high-density cultures. M9 medium is a standard choice that can be easily adapted for this compound.

Step-by-Step Protocol for 1L of M9-Glycerol Medium:

-

Prepare 5x M9 Salts Stock:

-

Dissolve the following in 800 mL of dH₂O:

-

64 g Na₂HPO₄·7H₂O

-

15 g KH₂PO₄

-

2.5 g NaCl

-

5.0 g NH₄Cl

-

-

Adjust volume to 1 L with dH₂O.

-

Sterilize by autoclaving.

-

-

Prepare Sterile Stock Solutions:

-

20% (w/v) this compound: Autoclave.

-

1 M MgSO₄: Autoclave.

-

0.1 M CaCl₂: Autoclave.

-

Trace Metal Solution (1000x): Filter-sterilize.

-

-

Assemble Final Medium (Aseptically):

-

Start with ~700 mL of sterile dH₂O.

-

Add 200 mL of 5x M9 Salts.

-

Add 20 mL of 20% this compound (for a final concentration of 0.4%).

-

Add 2 mL of 1 M MgSO₄.

-

Add 1 mL of 0.1 M CaCl₂.

-

Add 1 mL of 1000x Trace Metals.

-

Add the appropriate antibiotic.

-

Bring the final volume to 1 L with sterile dH₂O.

-

Cultivation and Induction Strategy

The following workflow outlines a typical batch cultivation process for recombinant protein expression using a pET system in E. coli BL21(DE3).

Caption: Standard workflow for recombinant protein expression.

Key Experimental Considerations:

-

Strain Selection: E. coli BL21(DE3) and its derivatives are excellent choices due to their low acetate formation characteristics and integrated T7 RNA polymerase for high-level expression from pET vectors.[2][3]

-

Inducer Concentration: Because this compound mitigates catabolite repression, lower concentrations of IPTG (e.g., 0.1-0.4 mM) are often sufficient for robust induction.[2][5][10] It is crucial to titrate the IPTG concentration to find the optimal balance between protein yield and cell viability.

-

Post-Induction Temperature: Lowering the temperature (e.g., to 18-25°C) after induction can further slow down cellular processes, promoting proper protein folding and increasing the yield of soluble protein.

Auto-induction Media: A "Hands-Off" Approach